2-(4-Nitrophenyl)-2-oxoethyl 2-(acetylamino)benzoate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 2-acetamidobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group, an oxoethyl group, and an acetamidobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-acetamidobenzoate typically involves the esterification of 2-acetamidobenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of 2-(4-nitrophenyl)-2-oxoethyl 2-acetamidobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 2-acetamidobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-acetamidobenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Major Products
Reduction: 2-(4-aminophenyl)-2-oxoethyl 2-acetamidobenzoate
Hydrolysis: 2-acetamidobenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 2-acetamidobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential as a prodrug, where the compound is metabolized to release active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-acetamidobenzoate involves its interaction with specific molecular targets. For instance, in biochemical assays, the compound may act as a substrate for enzymes, leading to the formation of detectable products. The nitrophenyl group can undergo reduction or substitution reactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-2-oxoethyl benzoate
- 2-(4-Nitrophenyl)-2-oxoethyl 4-acetamidobenzoate
- 2-(4-Nitrophenyl)-2-oxoethyl 3-acetamidobenzoate
Comparison
Compared to similar compounds, 2-(4-nitrophenyl)-2-oxoethyl 2-acetamidobenzoate is unique due to the specific positioning of the acetamido group on the benzoate moiety. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C17H14N2O6 |
---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-acetamidobenzoate |
InChI |
InChI=1S/C17H14N2O6/c1-11(20)18-15-5-3-2-4-14(15)17(22)25-10-16(21)12-6-8-13(9-7-12)19(23)24/h2-9H,10H2,1H3,(H,18,20) |
InChI Key |
JSDXUUZVWUFPGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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